
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide
Vue d'ensemble
Description
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C12H7ClF4N2O and its molecular weight is 306.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide derivatives have been utilized in the development of efficient OLEDs with low efficiency roll-off at high brightness. Iridium complexes based on similar pyridine derivatives demonstrate significant potential in OLED applications, showing bright green light emission and high current efficiency at relatively high brightness levels. These findings suggest promising avenues for enhancing OLED performance and efficiency (Teng et al., 2014).
Synthesis of Pesticides
The pyridine derivative, specifically 2,3-Dichloro-5-trifluoromethyl pyridine, which shares structural similarities with the compound , plays a crucial role in the synthesis of pesticides. This highlights the compound's potential utility in agrochemical applications and the synthesis of various pyridine-based derivatives (Xin-xin, 2006).
Material Science
In material science, related fluorine-containing pyridine derivatives have been synthesized for the development of novel polyimides. These polyimides exhibit excellent solubility, good thermal stability, and are predominantly amorphous, indicating potential applications in high-performance polymers and the electronics industry (Zhang et al., 2007).
Catalysis
Chiral pyridine-containing oxazoline derivatives with fluorine groups have been synthesized and characterized. These compounds serve as ligands in metal-catalyzed asymmetric reactions, indicating their potential to influence reaction pathways and product selectivity in synthetic chemistry. The structural and electronic properties of these derivatives make them suitable for applications in catalysis (Wolińska et al., 2021).
Polymer Electrolytes
The electrochemical polymerization of related fluorophenyl thiophenes has been explored in pure ionic liquids, leading to the development of electroactive polymers. These polymers demonstrate potential as high-temperature polymer electrolytes, relevant for energy storage and conversion applications. This research underscores the versatility of fluorophenyl pyridine derivatives in the creation of novel materials for electrochemical applications (Naudin et al., 2002).
Propriétés
IUPAC Name |
5-[3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2O/c13-8-4-7(12(15,16)17)5-19(20)11(8)6-1-2-9(14)10(18)3-6/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKGGDSUXYREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Trimethylsilyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B1381335.png)
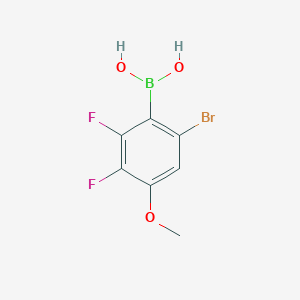
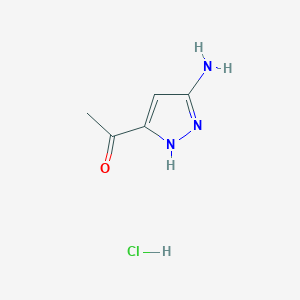

![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
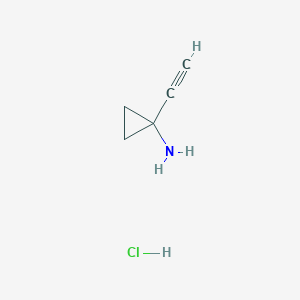
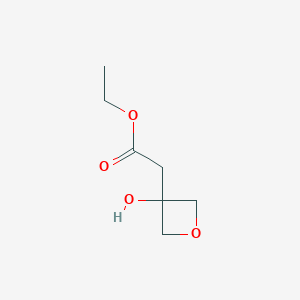
![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)
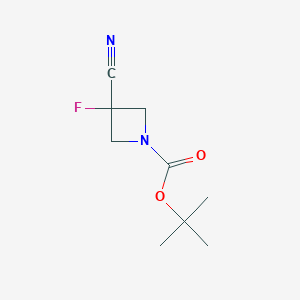

methanone](/img/structure/B1381354.png)

